![molecular formula C27H17Br2N3O2 B14406369 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione CAS No. 83794-05-2](/img/structure/B14406369.png)
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[73003,7]dodeca-1,3(7),8-triene-4,12-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of bromophenyl and phenyl groups attached to a triazatricyclo core
准备方法
The synthesis of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the tricyclic core. Common reagents used in these reactions include bromobenzene derivatives, phenylhydrazine, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled reaction environments. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione can be compared with other similar compounds, such as:
Pyrrolo[2,3-f]indazole derivatives: These compounds share a similar tricyclic structure and are studied for their potential medicinal properties.
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: This high-energy density material has a similar tricyclic core but different functional groups, leading to distinct chemical and physical properties.
Dibromo-5,11-dithia-4,6,10,12-tetraazatricyclo[7.3.0.0³,?]dodeca-1(12),2,4,5,7,9-hexaene: This compound also features a tricyclic structure with bromine atoms, but with different heteroatoms and functional groups.
The uniqueness of 5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[730
属性
CAS 编号 |
83794-05-2 |
|---|---|
分子式 |
C27H17Br2N3O2 |
分子量 |
575.2 g/mol |
IUPAC 名称 |
5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione |
InChI |
InChI=1S/C27H17Br2N3O2/c28-17-6-10-19(11-7-17)31-14-21-23(16-4-2-1-3-5-16)22-15-32(20-12-8-18(29)9-13-20)27(34)25(22)30-24(21)26(31)33/h1-13H,14-15H2 |
InChI 键 |
GHVIYRLMRIVSCF-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=C(C(=O)N(C3)C4=CC=C(C=C4)Br)N=C2C(=O)N1C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



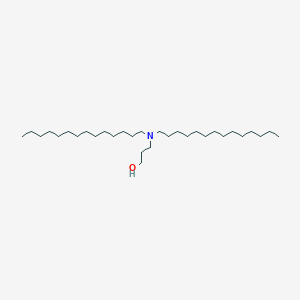

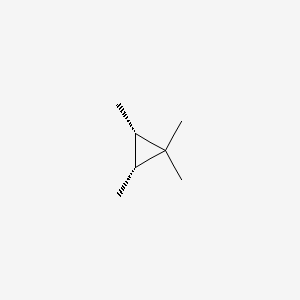
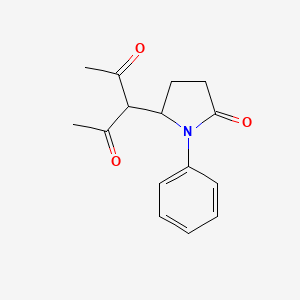
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
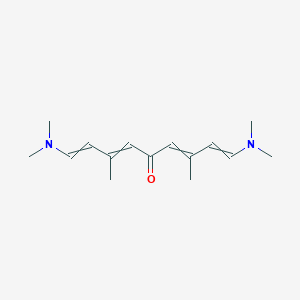
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
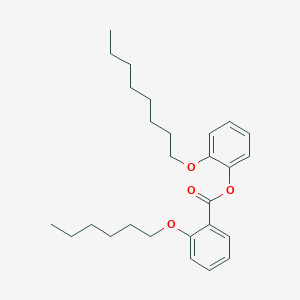

![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
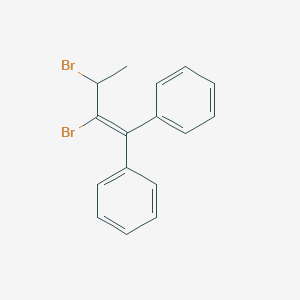
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
